molecular formula C4H4NNaO3S B15248367 Sodium3-methylisoxazole-4-sulfinate

Sodium3-methylisoxazole-4-sulfinate

Cat. No.: B15248367
M. Wt: 169.14 g/mol
InChI Key: FGJNBDABIAERKA-UHFFFAOYSA-M
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Description

Significance of Isoxazole (B147169) Scaffolds in Synthetic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in synthetic and medicinal chemistry. nih.govmdpi.com Its prevalence stems from its structural rigidity, metabolic stability, and ability to participate in a variety of chemical transformations. Isoxazole derivatives are integral components of numerous commercial drugs, highlighting their therapeutic potential. nih.govresearchgate.net The synthesis of isoxazoles can be achieved through various methods, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a particularly common and efficient strategy. nih.govnih.gov The functionalization of the isoxazole ring at its various positions allows for the fine-tuning of its steric and electronic properties, making it an attractive scaffold for creating diverse molecular libraries. nih.govrsc.org

Role of Sulfinate Salts as Versatile Building Blocks in Organosulfur Chemistry

Sulfinate salts (RSO₂Na) have garnered significant attention as versatile and powerful building blocks in the synthesis of organosulfur compounds. nih.govsemanticscholar.orgnih.govscispace.com These salts are generally stable, easy to handle, and can act as sources of sulfonyl radicals, sulfinylating agents, or sulfenylating agents depending on the reaction conditions. nih.govresearchgate.net Their utility extends to the formation of crucial chemical bonds, including S-S, N-S, and C-S bonds, leading to the synthesis of a wide array of valuable sulfur-containing molecules such as thiosulfonates, sulfonamides, sulfones, and sulfides. nih.govnih.govrsc.org The reactivity of sulfinate salts in radical, nucleophilic, and electrophilic pathways underscores their importance in expanding the toolbox of synthetic organic chemists. nih.gov

Academic Rationale for the Investigation of Sodium 3-Methylisoxazole-4-sulfinate

The academic rationale for exploring Sodium 3-methylisoxazole-4-sulfinate lies in the synergistic potential of combining the well-established properties of the isoxazole scaffold with the diverse reactivity of the sulfinate salt functionality. This novel compound represents an unexplored area of chemical space, offering opportunities for the development of new synthetic methodologies and the discovery of molecules with unique properties. The strategic placement of the sulfinate group on the isoxazole ring could lead to novel intramolecular reactions or provide a handle for further functionalization, paving the way for the synthesis of complex molecular architectures.

Overview of Research Paradigms for Novel Chemical Compounds in Synthetic Organic Chemistry

The discovery and development of novel chemical compounds follow established research paradigms that often begin with the identification of a promising molecular scaffold or functional group. frontiersin.org Modern drug discovery, for instance, heavily relies on computational screening and high-throughput synthesis to explore vast chemical libraries. nih.govmdpi.com The process involves a multidisciplinary approach, integrating computational chemistry, synthetic organic chemistry, and biological evaluation to identify and optimize lead compounds. frontiersin.orgoup.com The investigation of a new compound like Sodium 3-methylisoxazole-4-sulfinate would typically involve its synthesis, characterization, and exploration of its reactivity in a variety of chemical transformations to unlock its full potential as a synthetic building block. nih.gov

Properties

Molecular Formula

C4H4NNaO3S

Molecular Weight

169.14 g/mol

IUPAC Name

sodium;3-methyl-1,2-oxazole-4-sulfinate

InChI

InChI=1S/C4H5NO3S.Na/c1-3-4(9(6)7)2-8-5-3;/h2H,1H3,(H,6,7);/q;+1/p-1

InChI Key

FGJNBDABIAERKA-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC=C1S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 3 Methylisoxazole 4 Sulfinate

Strategies for the Construction of the 3-Methylisoxazole (B1582632) Core

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.netwikipedia.org Its synthesis is a well-established area of organic chemistry, with several robust methods available for constructing this key structural motif. These strategies are crucial for preparing the necessary precursor for the target compound.

1,3-Dipolar Cycloaddition Approaches for Isoxazole Formation

The most prominent and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). wikipedia.orgnih.gov For the synthesis of a 3-methylisoxazole core, a propyne (B1212725) derivative would react with a nitrile oxide generated from acetaldoxime.

Nitrile oxides are reactive intermediates and are typically generated in situ from more stable precursors, such as hydroximoyl chlorides, by dehydrochlorination with a base. nih.govnih.gov Another method involves the oxidation of aldoximes. nih.gov The subsequent reaction with a terminal alkyne proceeds to form the 3,5-disubstituted isoxazole ring. nih.gov While often high-yielding without a catalyst, certain variations employ copper catalysis to improve reaction rates and yields. nih.gov The reaction is highly regioselective, leading to specific substitution patterns on the resulting isoxazole ring. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table is interactive. You can sort and filter the data.

1,3-Dipole Precursor Dipolarophile Conditions Product Type Reference
Hydroximoyl Bromide Substituted Terminal Alkyne Base 3-Trifluoromethyl-5-substituted Isoxazole nih.gov
Hydroxyimidoyl Chlorides Terminal Alkynes Cu/Al2O3, Ball-milling 3,5-Disubstituted Isoxazoles nih.gov
Aldoximes Alkyl Nitriles Visible Light (461 nm), K-PHI 3,5-Disubstituted Isoxazoles nih.gov

Ring-Closing Reactions for Isoxazole Ring Assembly

Ring-closing reactions provide an alternative pathway for the formation of cyclic systems. Among these, Ring-Closing Metathesis (RCM) is a powerful and widely used technique for synthesizing unsaturated rings of various sizes, typically from 5 to 30 atoms. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene (a molecule with two terminal alkene groups), catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. wikipedia.orgyoutube.com

The mechanism proceeds through a metallacyclobutane intermediate. organic-chemistry.org In a typical RCM reaction, the intramolecular coupling of the two alkene functionalities results in the formation of a cycloalkene and the release of a small, volatile byproduct, usually ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org While highly effective for carbocycles and various nitrogen or oxygen-containing heterocycles, the direct application of RCM for the de novo synthesis of the aromatic isoxazole ring is less common than cycloaddition methods. wikipedia.org Adaptations of this strategy, such as enyne ring-closing metathesis, can also be employed to generate cyclic structures. wikipedia.org

Functionalization of Pre-formed Isoxazoles

In many synthetic routes, it is more efficient to first construct the parent isoxazole ring and then introduce the desired functional groups. The direct functionalization of the isoxazole ring can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These techniques allow for the regioselective introduction of substituents at the C-3, C-4, and C-5 positions.

For the synthesis of the target compound, functionalization at the C-4 position is paramount. This can be accomplished by first introducing a group that can be readily converted to a sulfinate. A common strategy involves the halogenation of the 3-methylisoxazole core at the C-4 position, for example, using N-chlorosuccinimide to yield a 4-chloroisoxazole derivative. nih.gov This halogenated intermediate then serves as a handle for the subsequent introduction of the sulfur-containing moiety.

Introduction of the Sulfinate Moiety at the C-4 Position

With the 4-functionalized 3-methylisoxazole core in hand, the next critical stage is the introduction of the sulfinate group. Sulfinate salts are valuable synthetic intermediates due to their versatile reactivity. researchgate.net

Sulfination Reactions: Direct and Indirect Methods

The conversion of a C-4 functional group, such as a halogen, to a sulfinate can be achieved through several methods. An indirect but common approach involves the formation of an organometallic intermediate. For instance, a 4-halo-3-methylisoxazole can be converted into an organolithium or Grignard reagent. This nucleophilic species can then react with sulfur dioxide (SO₂), followed by an aqueous workup with a sodium base (e.g., sodium hydroxide) to yield the desired sodium sulfinate salt.

Direct methods may involve transition-metal-catalyzed cross-coupling reactions. Palladium or copper catalysts can facilitate the coupling of a 4-halo-isoxazole with a sulfinating agent to directly form the carbon-sulfur bond. Industrially, sodium sulfinates are often produced via a two-step process involving the reduction of the corresponding sulfonyl chlorides. researchgate.net

Utilization of Sulfur Dioxide Surrogates

Sulfur dioxide is a toxic, corrosive gas with a low boiling point (-10 °C), making it difficult and hazardous to handle in standard laboratory settings. baranlab.org To overcome these challenges, a variety of SO₂ surrogates have been developed. researchgate.net These are stable, easy-to-handle solid or liquid reagents that can release SO₂ or an equivalent reactive species under specific reaction conditions. baranlab.orgresearchgate.net The use of these surrogates has led to a resurgence in the application of sulfone and sulfinate chemistry. baranlab.org

Prominent examples of SO₂ surrogates include DABSO (a charge-transfer complex of DABCO and SO₂) and inorganic sulfites like sodium metabisulfite (B1197395) (Na₂S₂O₅). researchgate.netrsc.org These reagents are attractive because they are abundant, cheap, and environmentally benign. rsc.org They can be employed in radical or transition-metal-catalyzed reactions to introduce the sulfonyl group, ultimately leading to the formation of sulfones, sulfonamides, or sulfinates. researchgate.netrsc.org For example, an organometallic derivative of 3-methylisoxazole could react with DABSO to form the desired sulfinate.

Table 2: Common Sulfur Dioxide (SO₂) Surrogates in Organic Synthesis This table is interactive. You can sort and filter the data.

Surrogate Name Chemical Formula/Structure Form Key Features Reference
DABSO (DABCO)₂(SO₂) Crystalline Solid Stable, easy to handle, releases SO₂ upon heating. researchgate.net
Sodium Metabisulfite Na₂S₂O₅ Crystalline Solid Inexpensive, abundant, used in radical sulfonylation. rsc.org
Potassium Metabisulfite K₂S₂O₅ Crystalline Solid Abundant, used as a source of sulfonyl groups. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of sodium 3-methylisoxazole-4-sulfinate are critically dependent on the careful optimization of several reaction parameters. While specific data for this compound is not available, general principles from the synthesis of other sodium sulfinates can be applied. researchgate.netresearchgate.net Key factors to consider include the choice of reducing agent, solvent, temperature, and the presence of any catalysts or promoters.

Table 1: Key Parameters for Optimization of Sodium 3-Methylisoxazole-4-sulfinate Synthesis

ParameterVariationExpected Outcome on Yield and Selectivity
Reducing Agent Sodium sulfite (B76179), Zinc/Sodium carbonateSodium sulfite is a common and effective choice. The stoichiometry of the reducing agent needs to be carefully controlled to avoid over-reduction.
Solvent Water, Ethanol (B145695)/Water mixturesWater is a typical solvent for reactions with sodium sulfite. The addition of a co-solvent like ethanol may improve the solubility of the starting material.
Temperature 50-80 °CModerate temperatures are generally preferred to ensure a reasonable reaction rate without promoting decomposition of the product or starting materials. nih.gov
pH Neutral to slightly basicThe use of a base like sodium bicarbonate is common to neutralize the acidic byproducts of the reaction. nih.gov
Catalyst None typically required for this methodThe direct reduction of sulfonyl chlorides with sodium sulfite generally does not require a catalyst.

Further research into related sulfinate syntheses suggests that factors such as the concentration of reactants and reaction time also play a crucial role. For instance, in analogous systems, reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the specific sulfonyl chloride and the chosen temperature. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

Isolation and Purification Techniques for the Target Compound

Once the synthesis of sodium 3-methylisoxazole-4-sulfinate is complete, the target compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

A common initial step involves the removal of any solid byproducts, such as unreacted sodium sulfite, by filtration. If the product is soluble in the reaction medium, the solvent can be removed under reduced pressure. The resulting crude solid can then be subjected to further purification.

Recrystallization is a widely used technique for purifying solid organic compounds. nih.gov The selection of an appropriate solvent is critical. An ideal solvent would dissolve the sodium 3-methylisoxazole-4-sulfinate at an elevated temperature but have low solubility at room temperature or below, allowing the purified compound to crystallize upon cooling. For sodium sulfinates, polar solvents like ethanol or mixtures of ethanol and water are often effective. nih.gov

Table 2: Potential Solvents for Recrystallization of Sodium 3-Methylisoxazole-4-sulfinate

Solvent/Solvent SystemRationale
Ethanol Often provides good solubility at reflux and lower solubility at room temperature for sodium sulfinates. nih.gov
Water The compound is expected to have good water solubility due to its ionic nature. Recrystallization from water may be possible if the solubility changes significantly with temperature.
Ethanol/Water A mixture can be used to fine-tune the solubility characteristics to achieve optimal crystallization.
Methanol Another polar protic solvent that could be suitable for recrystallization.

In cases where recrystallization does not provide sufficient purity, column chromatography can be employed. researchgate.net For polar compounds like sodium sulfinates, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase, or eluent, is a solvent or a mixture of solvents that will carry the components of the mixture down the column at different rates. For a polar compound on a polar stationary phase, a polar eluent system is generally required.

Table 3: Potential Column Chromatography Parameters for Purification

ParameterSelectionRationale
Stationary Phase Silica GelA standard and effective stationary phase for the separation of moderately polar to polar organic compounds.
Mobile Phase (Eluent) Dichloromethane/Methanol, Ethyl Acetate (B1210297)/MethanolA gradient of increasing polarity is often used to first elute less polar impurities, followed by the more polar target compound. The exact ratio of solvents would need to be determined empirically.

After purification, the identity and purity of the isolated sodium 3-methylisoxazole-4-sulfinate would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Sodium 3-methylisoxazole-4-sulfinate by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopic Analysis for Proton Environments

The isoxazole (B147169) ring itself contains one proton at the C5 position. This proton is expected to resonate as a singlet further downfield, likely in the region of δ 8.0-8.5 ppm. The significant deshielding of this proton is a direct consequence of the electronegativity of the neighboring oxygen and nitrogen atoms within the heterocyclic ring, as well as the anisotropic effects of the ring currents. The absence of adjacent protons results in a singlet multiplicity for this signal.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium 3-methylisoxazole-4-sulfinate
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C3-CH₃2.0 - 2.5Singlet (s)
C5-H8.0 - 8.5Singlet (s)

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of Sodium 3-methylisoxazole-4-sulfinate. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

The methyl carbon (C3-CH₃) is predicted to appear in the upfield region of the spectrum, typically between δ 10-15 ppm. The carbons of the isoxazole ring are significantly deshielded. The C3 carbon, being attached to the nitrogen atom and the methyl group, is expected to resonate in the range of δ 155-165 ppm. The C4 carbon, bearing the sulfinate group, is anticipated to have a chemical shift in the range of δ 100-110 ppm. The C5 carbon, bonded to the ring oxygen and a hydrogen atom, is expected to appear around δ 150-155 ppm. The precise chemical shift of C4 will be notably influenced by the electronegativity and electronic effects of the sulfur and oxygen atoms of the sulfinate moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium 3-methylisoxazole-4-sulfinate
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3-CH₃10 - 15
C3155 - 165
C4100 - 110
C5150 - 155

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the structural assignments and establish connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton coupling networks. In the case of Sodium 3-methylisoxazole-4-sulfinate, no cross-peaks are expected as both the methyl protons and the C5-proton are singlets, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net This would be crucial for the definitive assignment of the carbon signals. A cross-peak would be observed between the proton signal of the methyl group (δ ~2.0-2.5 ppm) and the methyl carbon signal (δ ~10-15 ppm). Similarly, a correlation would be seen between the C5-H proton signal (δ ~8.0-8.5 ppm) and the C5 carbon signal (δ ~150-155 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. researchgate.net For Sodium 3-methylisoxazole-4-sulfinate, the following key correlations would be expected:

The methyl protons (C3-CH₃) would show a correlation to the C3 carbon of the isoxazole ring.

The methyl protons would also be expected to show a correlation to the C4 carbon, confirming the position of the methyl group at C3 adjacent to the sulfinate-bearing carbon.

The C5-H proton would exhibit correlations to the C4 and C3 carbons of the isoxazole ring, confirming the connectivity within the heterocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of nuclei. While less critical for this relatively rigid structure, it could be used to confirm the through-space relationship between the methyl protons and the C5-proton, although this is also evident from the small, planar nature of the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of Sodium 3-methylisoxazole-4-sulfinate. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₄H₄NNaO₃S). The calculated exact mass can then be compared to the experimentally measured mass to confirm the composition with a high degree of confidence.

Table 3: Predicted HRMS Data for Sodium 3-methylisoxazole-4-sulfinate
IonFormulaCalculated m/zExpected Observation
[M+H]⁺ (of the free acid)C₄H₆NO₃S⁺148.0063In positive ion mode (acid form)
[M]⁻ (of the anion)C₄H₄NO₃S⁻146.9917In negative ion mode
[M+Na]⁺ (of the anion)C₄H₄NNaO₃S⁻ + Na⁺191.9730In positive ion mode as a sodium adduct of the anion

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in a mass spectrum provides a molecular fingerprint that can be used for structural confirmation. The fragmentation of Sodium 3-methylisoxazole-4-sulfinate under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow predictable pathways based on the known fragmentation of isoxazoles and sulfonates.

A prominent fragmentation pathway for sulfonate and related compounds is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. chemicalbook.com Therefore, a significant fragment ion corresponding to the loss of SO₂ from the molecular ion is anticipated. The isoxazole ring itself can undergo characteristic cleavage. Common fragmentation of the isoxazole ring involves the cleavage of the N-O bond, which is the weakest bond in the ring, followed by subsequent rearrangements and fragmentations.

A plausible fragmentation pathway would involve the initial loss of SO₂ to form a highly reactive intermediate, which would then undergo further fragmentation. The isoxazole ring could cleave to produce fragments corresponding to the methyl-substituted portion and the remaining atoms of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For Sodium 3-methylisoxazole-4-sulfinate, IR spectroscopy can confirm the presence of the key structural components: the isoxazole ring, the methyl group, and the sulfinate salt group.

The IR spectrum of a compound reveals a unique pattern of absorption bands. In the case of Sodium 3-methylisoxazole-4-sulfinate, characteristic vibrations would be expected for the C=N and C=C bonds within the isoxazole ring, the C-H bonds of the methyl group, and the S=O bond of the sulfinate group. While a specific, publicly available spectrum for this exact compound is not available, the expected absorption regions can be inferred from data on analogous structures like other isoxazole derivatives and sulfinate salts. researchgate.netresearchgate.net

For instance, studies on sodium methyl ester sulfonate show characteristic peaks for the S=O bond of the sulfonate group around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net Although this is a sulfonate, the related sulfinate group in Sodium 3-methylisoxazole-4-sulfinate is expected to exhibit strong absorptions in a similar region, typically between 1000 and 1100 cm⁻¹. The vibrations associated with the isoxazole ring would also present a distinct fingerprint in the spectrum.

Table 1: Expected Characteristic IR Absorption Bands for Sodium 3-methylisoxazole-4-sulfinate

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹)
Sulfinate Group S=O Asymmetric & Symmetric Stretch 1000 - 1100
Isoxazole Ring C=N Stretch 1620 - 1680
Isoxazole Ring C=C Stretch 1500 - 1600
Isoxazole Ring C-O-N Stretch 1300 - 1450
Methyl Group C-H Asymmetric & Symmetric Stretch 2850 - 3000
Methyl Group C-H Bend 1375 - 1450

X-ray Crystallography for Solid-State Structure Determination

While no specific crystallographic data for Sodium 3-methylisoxazole-4-sulfinate has been published, the analysis of related isoxazole derivatives and sulfinate salts provides significant insight into its expected solid-state structure. nih.govvulcanchem.com Studies on various isoxazole derivatives have successfully elucidated their crystal structures, revealing the planar nature of the isoxazole ring and the specific conformations of its substituents. nih.govanchor-publishing.com

For the sulfinate portion, Sodium 3-methylisoxazole-4-sulfinate is expected to exist as an ionic solid. vulcanchem.com The structure would feature a sodium cation (Na⁺) electrostatically interacting with the 3-methylisoxazole-4-sulfinate anion. Based on analogues like sodium 4-methylbenzenesulfinate, the sulfur-oxygen bonds within the sulfinate group would exhibit significant double-bond character. vulcanchem.com The crystal packing would be governed by the ionic interactions and weaker intermolecular forces, dictating the compound's macroscopic properties such as stability and solubility. The determination of the crystal system and space group would provide a complete picture of its solid-state symmetry. researchgate.net

Table 2: Typical Crystallographic Data from an Exemplary Isoxazole Derivative Note: This table presents example data from a related isoxazole derivative to illustrate the type of information obtained from X-ray crystallography, as specific data for Sodium 3-methylisoxazole-4-sulfinate is not available.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.1 Å, b = 5.5 Å, c = 20.3 Å
α = 90°, β = 105°, γ = 90°
Volume (V) 1090 ų
Molecules per Unit Cell (Z) 4

Data derived from studies on similar heterocyclic structures. nih.govacs.org

Other Complementary Spectroscopic Techniques

Beyond IR and X-ray methods, other spectroscopic techniques are essential for a comprehensive structural analysis of Sodium 3-methylisoxazole-4-sulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR would identify the distinct protons in the molecule. The methyl group (CH₃) would likely appear as a singlet, and its chemical shift would provide information about its electronic environment. Protons on the isoxazole ring, if any were present, would also have characteristic shifts and coupling patterns.

¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the methyl carbon, the carbons of the isoxazole ring, and the carbon atom attached to the sulfinate group.

In cases where structural determination is challenging, two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish connectivity between atoms. mdpi.com Furthermore, ³³S NMR, although technically demanding due to the low natural abundance and quadrupolar nature of the ³³S isotope, could provide direct information about the sulfur atom's local environment. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of Sodium 3-methylisoxazole-4-sulfinate by providing a highly accurate molecular weight. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments (e.g., SO₂, CH₃). nih.gov

These complementary techniques, when used in concert, provide a powerful and comprehensive toolkit for the unambiguous structural characterization of Sodium 3-methylisoxazole-4-sulfinate.

Table 3: Compound Names Mentioned in this Article

Compound Name
Sodium 3-methylisoxazole-4-sulfinate
Sodium 4-methylbenzenesulfinate
Sodium methanesulfinate
Sodium methyl ester sulfonate
Sodium

Mechanistic Investigations of Sodium 3 Methylisoxazole 4 Sulfinate Reactivity

Influence of the Isoxazole (B147169) Ring on Sulfinate Reactivity

The isoxazole ring is not a passive spectator in the reactions of sodium 3-methylisoxazole-4-sulfinate. Its electronic properties and steric profile significantly modulate the reactivity of the adjacent sulfinate group. mdpi.comnih.gov

The isoxazole ring is a five-membered heteroaromatic system containing both an oxygen and a nitrogen atom in adjacent positions. wikipedia.org This arrangement makes the ring electron-deficient, or π-deficient, in character. mdpi.com The high electronegativity of the oxygen and nitrogen atoms withdraws electron density from the ring system. mdpi.com

This electron-withdrawing nature has several consequences for the reactivity of the attached sulfinate group:

Stabilization of the Sulfinate Anion: The inductive and mesomeric electron-withdrawing effects of the isoxazole ring help to stabilize the negative charge on the sulfinate anion, making the parent sulfinic acid more acidic.

Modulation of Nucleophilicity: While stabilized, the sulfinate anion remains a potent nucleophile. The electron-withdrawing ring may slightly temper its nucleophilicity compared to an electron-rich aryl sulfinate, but it is still highly reactive towards electrophiles. researchgate.net

Influence on Radical Stability: The electronic nature of the isoxazole ring will influence the stability and electrophilicity of the corresponding sulfonyl radical (3-methylisoxazole-4-sulfonyl radical). An electron-withdrawing group can increase the electrophilicity of the radical, potentially enhancing its reactivity in addition reactions.

Weak N-O Bond: A key feature of the isoxazole ring is its relatively weak N-O bond, which can undergo cleavage under certain reductive, basic, or photochemical conditions. nih.govwikipedia.orgresearchgate.net This provides an alternative reaction pathway that is distinct from the chemistry of the sulfinate group itself, potentially leading to ring-opened products. nsf.gov

The steric environment around the sulfinate group, created by the isoxazole ring and its substituents, plays a critical role in reaction kinetics and selectivity. In sodium 3-methylisoxazole-4-sulfinate, the key steric features are the planar isoxazole ring itself and the methyl group at the C3 position.

While the sulfinate group is at the C4 position, the adjacent methyl group at C3 can exert steric hindrance, potentially influencing the approach of bulky reagents. However, studies on analogous systems, such as ortho-substituted arenesulfonyl chlorides, have shown that ortho-alkyl groups can counterintuitively accelerate nucleophilic substitution. mdpi.com This has been attributed to the relief of steric strain in the transition state. A similar effect could be at play with the 3-methyl group in certain reactions.

Interacting Species Potential Steric Influence of 3-Methylisoxazole (B1582632) Moiety
Small Electrophiles/RadicalsMinimal steric hindrance expected.
Bulky Electrophiles/RadicalsPotential for steric shielding of the sulfur center, possibly influencing regioselectivity or reaction rate.
Intramolecular ReactionsThe geometry of the ring will dictate the feasibility and stereochemical outcome of any intramolecular cyclization or rearrangement.

Table 3: Potential Steric Influences on Reactivity.

In multicomponent reactions, steric effects have been observed to impact the reaction outcome when using substituted sulfinates. nih.gov Therefore, the specific geometry of the 3-methylisoxazole moiety is an important factor to consider when designing synthetic transformations involving this reagent.

Catalytic Activation and Transformation Mechanisms

The reactivity of sodium 3-methylisoxazole-4-sulfinate is significantly enhanced through catalytic methods, enabling a variety of chemical transformations. These methods can be broadly categorized into transition metal-catalyzed processes and organocatalytic activation, each offering distinct advantages in terms of selectivity and reaction scope.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a powerful platform for the functionalization of sodium 3-methylisoxazole-4-sulfinate, primarily through cross-coupling reactions. Palladium- and rhodium-based catalysts have been instrumental in activating the isoxazole core and the sulfinate group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed desulfinative cross-coupling reactions are particularly noteworthy for their ability to utilize heteroaryl sulfinates as effective nucleophilic partners. researchgate.netrsc.orgacs.org In these reactions, the sulfinate group is extruded as sulfur dioxide, facilitating the formation of a new bond between the isoxazole ring and a coupling partner. The general mechanism for a palladium-catalyzed desulfinative cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sodium sulfinate, and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. nih.gov

A detailed mechanistic study on the palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinate salts with aryl bromides revealed key insights into the catalytic cycle. researchgate.net For heterocyclic sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation was identified as the resting-state intermediate, with the loss of SO2 being the turnover-limiting step. researchgate.net The study also highlighted the dual role of a basic additive, such as potassium carbonate, in neutralizing the liberated sulfur dioxide and the role of the cation in facilitating the transmetalation step. researchgate.net

The following table summarizes representative conditions for palladium-catalyzed desulfinative cross-coupling reactions of analogous heteroaryl sulfinates:

Catalyst SystemCoupling PartnerAdditiveSolventTemperature (°C)ProductReference
Pd(OAc)₂ / PCy₃Aryl BromideK₂CO₃1,4-Dioxane100Biaryl researchgate.net
PdCl₂(dppf)Aryl BromideKFDMSO/H₂O130Arylacetonitrile* researchgate.net
Pd(dba)₂ / XPhosAryl HalideK₃PO₄Toluene110Biaryl acs.org
Note: This specific product is from a related system involving an isoxazole-4-boronic acid pinacol (B44631) ester, illustrating the versatility of palladium catalysis with 4-substituted isoxazoles.

Rhodium catalysts have also been employed in the transformation of isoxazole derivatives, primarily through cycloaddition and C-H functionalization reactions. nih.govnih.gov For instance, rhodium(II) catalysts can mediate the formal [3+2] cycloaddition of isoxazoles with N-sulfonyl-1,2,3-triazoles to produce polysubstituted 3-aminopyrroles. nih.gov While not directly involving the sulfinate, these transformations underscore the reactivity of the isoxazole ring under transition metal catalysis, suggesting potential pathways for the functionalization of sodium 3-methylisoxazole-4-sulfinate.

Organocatalytic Activation

Organocatalysis has emerged as a powerful strategy for the asymmetric transformation of sulfinates, offering a metal-free alternative for the synthesis of chiral sulfur compounds. nih.govacs.orgthieme-connect.comresearchgate.net This approach typically involves the use of a chiral small organic molecule to create a chiral environment around the sulfinate, enabling enantioselective bond formation.

For sodium sulfinates, organocatalytic activation can proceed through several mechanisms. One common strategy involves the in-situ formation of a chiral activated intermediate. For example, bifunctional organocatalysts, such as chiral N-oxides, can activate the sulfinate towards nucleophilic attack. thieme-connect.com The catalyst can form a chiral mixed anhydride (B1165640) with the sulfinate, which then reacts enantioselectively with a nucleophile to yield a chiral sulfinamide or sulfinate ester. thieme-connect.com

Another approach involves the use of phase-transfer catalysts, such as pentanidium, for the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters. nih.gov Furthermore, cascade reactions initiated by the conjugate addition of a sodium sulfinate to an unsaturated system, followed by an enantioselective protonation or cyclization mediated by a chiral organocatalyst, have been developed for the synthesis of complex chiral molecules. acs.org

The table below illustrates different organocatalytic systems that have been successfully applied to the transformation of sodium sulfinates:

OrganocatalystReactantProduct TypeKey Mechanistic StepReference
Chiral Bifunctional N-OxideAmine or AlcoholChiral Sulfinamide or Sulfinate EsterAcyl transfer to form a chiral mixed anhydride thieme-connect.com
Chiral PentanidiumAlcoholChiral Sulfinate EsterAsymmetric condensation via phase-transfer catalysis nih.gov
Chiral SquaramideEne-yne-ketoneChiral Sulfonyl-substituted Furan1,6-addition followed by enantioselective protonation acs.org
Chiral Phosphoric AcidSulfoneChiral Sulfinyl CompoundAsymmetric deoxygenation to form a chiral sulfinic species researchgate.net

While direct organocatalytic activation of sodium 3-methylisoxazole-4-sulfinate has not been extensively reported, these examples demonstrate the potential for its application in asymmetric synthesis. The isoxazole moiety could influence the reactivity and selectivity of such transformations, potentially leading to novel chiral isoxazole-containing building blocks.

Reaction Kinetic Studies

Detailed kinetic studies are crucial for understanding the mechanism of catalytic reactions involving sodium 3-methylisoxazole-4-sulfinate and for optimizing reaction conditions. While specific kinetic data for this particular compound are scarce in the literature, valuable insights can be drawn from studies on structurally related heteroaryl sulfinates in palladium-catalyzed cross-coupling reactions. researchgate.net

A comprehensive kinetic analysis of the palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinate with an aryl bromide provided a detailed picture of the reaction mechanism. researchgate.net The study employed reaction progress monitoring using NMR spectroscopy to determine the reaction order with respect to each component (catalyst, substrate, and additive).

The key findings from this kinetic investigation, which are likely to be relevant for sodium 3-methylisoxazole-4-sulfinate, are summarized in the table below:

Kinetic Parameter / ObservationFinding for Pyridine-2-sulfinateImplication for Sodium 3-methylisoxazole-4-sulfinateReference
Catalyst Resting State Chelated Pd(II) sulfinate complexA similar chelated complex involving the isoxazole nitrogen and the sulfinate group is a plausible resting state. researchgate.net
Turnover-Limiting Step Extrusion of SO₂ from the Pd(II) sulfinate complexThe rate of the reaction is likely dependent on the stability of the palladium-isoxazole sulfinate intermediate and the ease of SO₂ loss. researchgate.net
Order in [Aryl Bromide] Zero orderThe reaction rate is likely independent of the concentration of the aryl halide coupling partner under typical conditions. researchgate.net
Order in [Sulfinate] Complex, non-integer orderThe concentration of the sulfinate likely influences the reaction rate in a complex manner, potentially affecting both transmetalation and catalyst stability. researchgate.net
Role of K⁺ Cation Accelerates transmetalationThe choice of the cation (e.g., from the base) could significantly impact the reaction efficiency. researchgate.net

Applications of Sodium 3 Methylisoxazole 4 Sulfinate As a Synthetic Reagent

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are key players in these transformations. nih.gov They serve as effective coupling partners for creating sulfones, sulfoxides, and sulfides, which are significant structural motifs in medicinal chemistry and materials science. nih.govsemanticscholar.orgresearchgate.net

Sodium 3-methylisoxazole-4-sulfinate is an excellent precursor for the synthesis of 3-methylisoxazol-4-yl sulfones. Various methods developed for general sulfone synthesis are applicable. For instance, copper-catalyzed cross-coupling reactions between sodium sulfinates and aryl halides or boronic acids are well-established routes. nih.gov The L-proline-promoted CuI-catalyzed coupling of aryl halides with sulfinic acid salts provides an effective method for synthesizing aryl sulfones. nih.gov Similarly, reactions with organoboronic acids using catalytic copper(II) acetate (B1210297) and 1,10-phenanthroline (B135089) can yield both aryl and alkenyl sulfones. nih.gov

The general scheme for these transformations, applicable to Sodium 3-methylisoxazole-4-sulfinate, is as follows:

With Aryl Halides: Isoxazole-SO₂Na + Ar-X → Isoxazole-SO₂-Ar (Catalyst: CuI/L-proline)

With Arylboronic Acids: Isoxazole-SO₂Na + Ar-B(OH)₂ → Isoxazole-SO₂-Ar (Catalyst: Cu(OAc)₂)

β-Keto sulfones can also be prepared through reactions involving alkynes and sodium sulfinates under aerobic aqueous conditions, catalyzed by graphitic carbon nitride photocatalysis. researchgate.net

The synthesis of sulfoxides from sulfinates is also a known transformation. While the controlled oxidation of sulfides using reagents like sodium metaperiodate is a common method for accessing sulfoxides orgsyn.org, sodium sulfinates can act as sulfinylating agents under specific conditions to form sulfoxides directly. nih.govresearchgate.net

Table 1: Selected Methods for Sulfone Synthesis Using Sodium Sulfinates

Coupling PartnerCatalyst/PromoterProduct TypeReference
Aryl HalidesCuI / L-prolineAryl Sulfone nih.gov
(Hetero)aryl HalidesCuI / Amide Ligands(Hetero)aryl Sulfone nih.gov
Boronic AcidsCopper(II) AcetateAryl Sulfone nih.gov
AlkynesGraphitic Carbon Nitrideβ-Keto Sulfone researchgate.net

Sodium sulfinates can also be utilized for the formation of sulfides (thioethers). nih.govsemanticscholar.org These reactions typically proceed under reductive conditions where the sulfinate is converted into a thiol or thiolate equivalent, which then reacts with an electrophile. This dual role, acting as both a sulfonylating and a potential sulfenylating agent, highlights the versatility of the sulfinate functional group. nih.gov

Formation of Nitrogen-Sulfur Bonds for Sulfonamide Synthesis

The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents. Sodium 3-methylisoxazole-4-sulfinate serves as a direct precursor for the synthesis of 3-methylisoxazole-4-sulfonamides. A highly efficient method involves the direct coupling of sodium sulfinates with amines. nih.gov

One established protocol utilizes ammonium (B1175870) iodide (NH₄I) to mediate the reaction between a sodium sulfinate and a variety of primary and secondary amines, including aromatic and aliphatic substrates. nih.gov The reaction proceeds smoothly in acetonitrile (B52724) at elevated temperatures, demonstrating high functional group tolerance and providing sulfonamides in good to excellent yields. nih.gov A proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the N-S bond. nih.gov

This approach provides a significant advantage over traditional methods that often rely on the use of less stable and more corrosive sulfonyl chlorides. core.ac.ukuantwerpen.be

Table 2: NH₄I-Mediated Synthesis of Sulfonamides from Sodium Sulfinates and Amines

Amine SubstrateProduct YieldReference
n-Propylamine85% nih.gov
Cyclohexylamine82% nih.gov
Benzylamine88% nih.gov
Aniline72% nih.gov
Pyrrolidine92% nih.gov
Morpholine95% nih.gov
(Yields are based on a general reaction with sodium p-toluenesulfinate as reported in the source and are illustrative for the reaction of Sodium 3-methylisoxazole-4-sulfinate)

Formation of Sulfur-Sulfur Bonds for Thiosulfonate Synthesis

Thiosulfonates are valuable compounds in organic synthesis and possess a range of biological activities. google.com Sodium 3-methylisoxazole-4-sulfinate can be used to synthesize both symmetrical and unsymmetrical thiosulfonates.

A notable method involves a disproportionation coupling reaction of sodium sulfinates. google.com For example, using boron trifluoride diethyl etherate (BF₃·OEt₂) as a promoter in dichloromethane, a sodium sulfinate can undergo a disproportionation reaction to yield a symmetrical thiosulfonate. google.com This process is advantageous as it avoids the need for external oxidants or reductants. google.com Furthermore, by using two different sodium sulfinates as starting materials, this method can be adapted to produce unsymmetrical thiosulfonates. google.com

Another green and efficient approach involves the catalyst-free reaction of sodium sulfinates in water to produce thiosulfonates. nih.gov This method is noted for its short reaction times and economic value. nih.gov

Regioselective and Stereoselective Transformations

The concept of selectivity is crucial in modern organic synthesis, aiming to control the formation of specific isomers. masterorganicchemistry.com Sodium 3-methylisoxazole-4-sulfinate participates in reactions that can be highly regioselective.

Regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.com For Sodium 3-methylisoxazole-4-sulfinate, reactions inherently occur at the sulfinate group attached to the C4 position of the isoxazole (B147169) ring. An example of such regioselectivity is the iodine-mediated sulfonylation of isoxazol-5(4H)-ones with sodium sulfinates, which selectively installs the sulfonyl group at the 4-position of the isoxazole core. researchgate.net This demonstrates the precise control over which constitutional isomer is formed. masterorganicchemistry.comresearchgate.net

Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com While specific examples involving the chirality of Sodium 3-methylisoxazole-4-sulfinate are not detailed, the sulfonyl group it generates can be incorporated into chiral molecules, where its introduction can be influenced by existing stereocenters or chiral catalysts to achieve stereoselectivity.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and complexity-building potential. researchgate.netresearchgate.net Sodium sulfinates, including Sodium 3-methylisoxazole-4-sulfinate, have been successfully integrated into MCRs. semanticscholar.orgrsc.org

They often serve as a source for sulfonyl radicals, which can trigger ring-closing sulfonylation cascades or participate in other complex transformations. researchgate.net For example, sodium sulfinates have been used in conjunction with aldehydes and other components in the presence of a catalyst to generate highly functionalized heterocyclic compounds like pyrroles. researchgate.net The ability to generate the 3-methylisoxazole-4-sulfonyl radical from Sodium 3-methylisoxazole-4-sulfinate allows for its incorporation into novel MCRs, expanding the synthetic toolbox for creating complex molecules bearing the isoxazole moiety.

Role in Heterocycle Functionalization

The functionalization of heterocyclic compounds is a critical process in the development of new pharmaceuticals and functional materials. Sodium sulfinates, in general, have emerged as versatile reagents in this context, often acting as precursors for the introduction of sulfonyl groups or as sources of radicals for C-H functionalization. nih.gov

Research into the application of alkyl sulfinates has shown their capacity to serve as radical precursors for the modification of a range of heterocycles. nih.gov This type of reaction, often a Minisci-type reaction, typically involves the generation of an alkyl radical from the sulfinate, which then attacks the electron-deficient heterocyclic ring. nih.gov However, achieving programmable and stereospecific functionalization can be challenging due to the inherent reactivity of this radical process. nih.gov

The synthesis of sulfonamide derivatives of 3-methylisoxazole (B1582632) itself has been a subject of study, indicating the importance of the isoxazole sulfonyl moiety in medicinal chemistry. These studies, however, focus on building upon the isoxazole core rather than using the isoxazole sulfinate to modify other heterocyclic systems.

A summary of common heterocycles functionalized by general sodium sulfinates and the typical reaction conditions are presented below. It is important to note that these are general examples for the class of sodium sulfinates and not specific to Sodium 3-methylisoxazole-4-sulfinate.

Heterocycle SubstrateReagentConditionsProduct Type
PyridineSodium AlkylsulfinateOxidant (e.g., persulfate), AcidAlkylated Pyridine
QuinolineSodium AlkylsulfinateOxidant (e.g., persulfate), AcidAlkylated Quinoline
ImidazoleSodium ArylsulfinateCopper Catalyst, BaseArylsulfonyl Imidazole
ThiopheneSodium ArylsulfinatePalladium Catalyst, LigandArylsulfonyl Thiophene

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For derivatives of isoxazole (B147169), the arrangement of electrons within the heterocyclic ring and its substituents is of primary interest. The isoxazole ring itself is characterized as a π-deficient system due to the presence of two electronegative heteroatoms, oxygen and nitrogen. mdpi.com This electron deficiency influences the nature of bonding within the ring and with attached functional groups.

In related compounds like 5-methylisoxazole-4-carboxylic acid, the bond lengths and angles are within normal ranges, and the molecule exhibits a planar conformation. researchgate.net An intramolecular C—H···O hydrogen bond can help to establish the molecular conformation. researchgate.netnih.gov The bonding characteristics of such molecules are significantly influenced by the electronic interplay between the isoxazole nucleus and its substituents. For instance, in 3-methyl-1,4-dioxo-1,4-dohydronaphthalen-2-yl-sulfanyl, substantial covalent interactions are observed between the constituent atoms. researchgate.net

Table 1: Representative Bond Lengths and Angles in Isoxazole Derivatives (from analogous compounds)

Parameter5-methylisoxazole-4-carboxylic acid2-[(5-methylisoxazol-3-yl) amino]-2-oxo-ethyl methacrylate
C-C (isoxazole ring)1.432 Å, 1.366 Å1.432 Å, 1.366 Å
C-N (isoxazole ring)--
N-O (isoxazole ring)-~1.41 Å
C-C (isoxazole-methyl)1.49 Å1.49 Å
C-H (methyl group)0.96 Å1.09 Å
C-H (isoxazole ring)0.93 Å1.09 Å

Data is for analogous compounds and not Sodium 3-methylisoxazole-4-sulfinate directly. The values are approximate and serve for comparative purposes. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its reactivity and interaction with other molecules. Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the most stable geometry (the global minimum on the potential energy surface) and to explore different conformational possibilities.

For isoxazole derivatives, the planarity of the isoxazole ring is a key feature. In 5-methylisoxazole-4-carboxylic acid, the molecule is reported to be planar. nih.gov The geometry of such molecules can be fully optimized using computational methods like the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). researchgate.netmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. chemintech.ru

Conformational analysis becomes particularly important when flexible side chains are present. For Sodium 3-methylisoxazole-4-sulfinate, the rotation around the C-S bond would be a key conformational variable. Theoretical studies on related molecules can provide insights into the rotational barriers and the relative energies of different conformers. For instance, in a study of various carboxylic acids and alkyl amines, graph neural networks were used to predict conformationally-dependent DFT-level descriptors, highlighting the importance of considering the full conformational landscape. mit.edu

Table 2: Optimized Geometrical Parameters of an Isoxazole Derivative (from a theoretical study)

ParameterCalculated Value
Bond Length (C=O)-
Bond Length (C-N)-
Bond Angle (O-C-C)-
Dihedral Angle (C-C-C-N)-

Specific values for Sodium 3-methylisoxazole-4-sulfinate are not available. This table is a template for data that would be obtained from a dedicated computational study.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations offer a quantitative framework to understand and predict the reactivity of molecules. Several theoretical models and descriptors are employed for this purpose.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.

For isoxazole and its derivatives, the HOMO and LUMO are typically distributed over the π-system of the heterocyclic ring and its substituents. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In a theoretical study of various isoxazole derivatives, the HOMO-LUMO energy gap was calculated to range from 1.07 eV to 6.50 eV depending on the substituents and the computational method used. researchgate.net The location of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack, respectively.

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Isoxazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap (ΔE)-

Specific values for Sodium 3-methylisoxazole-4-sulfinate are not available. This table is a template for data that would be obtained from a dedicated computational study.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated from the energies of the HOMO and LUMO. Theoretical studies on various heterocyclic compounds, including those with structures analogous to the isoxazole and sulfinate moieties, have utilized these descriptors to rationalize their reactivity and biological activity. researchgate.net

Table 4: Calculated Global Reactivity Descriptors for an Analogous Compound

DescriptorValue
Chemical Hardness (η)-
Chemical Softness (S)-
Electronegativity (χ)-
Chemical Potential (μ)-
Electrophilicity Index (ω)-

Specific values for Sodium 3-methylisoxazole-4-sulfinate are not available. This table is a template for data that would be obtained from a dedicated computational study.

Reaction Pathway Modeling and Transition State Determination

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. This is particularly valuable for understanding the reactivity of sulfinates, which can act as versatile nucleophiles in a variety of chemical transformations. nih.govacs.org

For instance, the addition of a sulfinate to an electrophile can be modeled computationally to determine the reaction pathway. researchgate.net This involves locating the transition state structure connecting the reactants and products on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility. Theoretical studies on the reactions of sulfinates have elucidated their role in promoting various chemical transformations, including their ability to act as catalysts. researchgate.net In the synthesis of sulfinamides, for example, the in-situ formation of a sulfinyl chloride intermediate from a metal sulfinate has been proposed and is amenable to computational investigation. acs.org Similarly, the reaction of 3-amino-5-methylisoxazole (B124983) with enol ethers to form isoxazolo[2,3-a]pyrimidinones involves intermediates and transition states that can be characterized through computational modeling. researchgate.net

Solvation Effects on Molecular Properties and Reactivity

Most chemical reactions occur in solution, and the solvent can have a profound impact on the properties and reactivity of the dissolved molecules. Computational solvation models are used to account for these effects. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

Spectroscopic Property Prediction and Correlation with Experimental Data

The elucidation of the chemical structure and electronic properties of sodium 3-methylisoxazole-4-sulfinate heavily relies on the interplay between computational and experimental spectroscopic techniques. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into the molecule's geometry and electronic structure, which in turn allows for the prediction of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The correlation of this predicted data with experimentally obtained spectra is crucial for confirming the compound's identity and understanding its chemical behavior.

Theoretical Framework for Spectroscopic Predictions

Computational chemistry, particularly DFT, serves as a powerful tool for predicting the spectroscopic properties of molecules like sodium 3-methylisoxazole-4-sulfinate. researchgate.netnih.gov By calculating the optimized molecular geometry and the electronic distribution within the molecule, it is possible to simulate its various spectra.

For NMR spectroscopy , theoretical calculations typically involve the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. researchgate.net These calculations are highly dependent on the chosen functional and basis set, and the results are often compared with experimental data to validate the computational model. researchgate.net A good correlation between the calculated and experimental chemical shifts provides confidence in the assigned structure. researchgate.net

IR spectroscopy predictions are based on the calculation of vibrational frequencies. researchgate.net These theoretical frequencies often require a scaling factor to better match the experimental values due to the assumptions made in the computational models, such as the harmonic oscillator approximation. The calculated IR spectrum helps in the assignment of the various vibrational modes of the molecule. researchgate.net

UV-Vis spectroscopy predictions are carried out using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax), providing insights into the electronic structure and chromophores within the molecule.

Correlation with Experimental Data

While direct experimental and theoretical spectroscopic data for sodium 3-methylisoxazole-4-sulfinate is not extensively available in the public domain, the principles of correlation can be illustrated by examining the parent compound, 3-methylisoxazole (B1582632), and considering the influence of the sodium sulfinate group.

NMR Spectroscopy:

For the 3-methylisoxazole ring, the proton and carbon environments are well-defined. The introduction of a sodium sulfinate group at the 4-position would be expected to significantly alter the chemical shifts of the nearby protons and carbons.

Table 1: Experimental ¹H and ¹³C NMR Data for 3-Methylisoxazole

Nucleus Experimental Chemical Shift (ppm) in CDCl₃
¹H (C4-H)~6.1
¹H (C5-H)~8.2
¹H (CH₃)~2.3
¹³C (C3)~158
¹³C (C4)~103
¹³C (C5)~150
¹³C (CH₃)~11

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

In a theoretical study of sodium 3-methylisoxazole-4-sulfinate, the calculated chemical shifts would be compared to the experimentally obtained values. A strong linear correlation between the two sets of data would confirm the structure. For instance, studies on other isoxazole derivatives have shown high correlation coefficients (R² > 0.97) between calculated and experimental NMR data, validating the computational approach. researchgate.net

IR Spectroscopy:

The IR spectrum of 3-methylisoxazole shows characteristic peaks for the C=N, C=C, and C-O stretching vibrations of the isoxazole ring. The introduction of the sulfinate group would introduce strong new absorption bands.

Table 2: Key Experimental IR Peaks for 3-Methylisoxazole and Expected Peaks for the Sulfinate Group

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isoxazole RingC=N Stretch~1600-1650
Isoxazole RingC=C Stretch~1500-1550
Isoxazole RingC-O Stretch~1100-1250
Sulfinate (SO₂⁻)Asymmetric Stretch~1000-1100
Sulfinate (SO₂⁻)Symmetric Stretch~900-1000

Computational DFT calculations would predict the vibrational frequencies for the entire sodium 3-methylisoxazole-4-sulfinate molecule. researchgate.net The calculated spectrum, after appropriate scaling, would be overlaid with the experimental spectrum to assign each peak to a specific molecular vibration. The good agreement between the calculated and experimental frequencies for other sulfated compounds has been demonstrated in the literature. researchgate.net

UV-Vis Spectroscopy:

The UV-Vis spectrum of 3-methylisoxazole exhibits absorption bands in the ultraviolet region due to π → π* transitions within the aromatic ring. The presence of the sulfinate group, while not a strong chromophore itself, can act as an auxochrome, potentially causing a shift in the absorption maximum (λmax) and an increase in the molar absorptivity. TD-DFT calculations would be employed to predict the electronic transitions and the resulting UV-Vis spectrum, which would then be compared with the experimental spectrum to understand the electronic properties of the molecule. nih.gov

Future Research Directions and Emerging Avenues

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research will undoubtedly focus on developing environmentally benign and sustainable methods for the synthesis of sodium 3-methylisoxazole-4-sulfinate and its derivatives. Current approaches to the synthesis of related isoxazole (B147169) structures, such as 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, have utilized green catalysts and solvents, providing a roadmap for future work. nih.govrsc.orgnih.gov

Key areas of exploration will likely include:

Use of Bio-based Solvents and Catalysts: The application of agro-waste derived catalysts, such as those from orange peels, and biodegradable solvents like glycerol (B35011) has shown promise in the synthesis of isoxazole cores. nih.gov

Aqueous Reaction Media: Performing syntheses in water is a cornerstone of green chemistry. The development of water-based synthetic protocols for sodium 3-methylisoxazole-4-sulfinate would significantly reduce the environmental impact. nih.govrsc.org

Catalyst Recyclability: The use of magnetic sulfonated polysaccharides as recyclable catalysts has been demonstrated for the synthesis of isoxazole-5-one derivatives, suggesting a viable strategy for sustainable production. rsc.org

Table 1: Comparison of Catalytic Methods for Isoxazole Synthesis

Catalyst SystemSolventTemperatureReaction TimeYieldSustainability AspectReference
MesoliteEthanol (B145695)40 °C1 h89%- nih.gov
N,N-Diethyl-N-sulfoethanaminium methane (B114726) sulfonateRoom Temp4 h96%Ionic Liquid nih.gov
Magnetic sulfonated polysaccharidesEthanolRoom Temp2 h88%Recyclable Catalyst nih.gov
WEOFPA/glycerolGlycerol60 °C-HighAgro-waste catalyst, bio-solvent nih.gov
Gluconic acid aqueous solutionWater--ExcellentAqueous, recyclable medium rsc.org
g-C3N4·OH nanocompositeWaterRoom TempShortHighRecyclable, aqueous synthesis nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Sodium sulfinates are known for their dual reactivity, capable of acting as both nucleophiles and electrophiles depending on the reaction conditions. rsc.org This versatility opens up a vast landscape of potential transformations for sodium 3-methylisoxazole-4-sulfinate. Future research is expected to delve into its reactivity with various coupling partners to forge new carbon-sulfur and heteroatom-sulfur bonds.

A particularly interesting avenue is the exploration of one-electron versus two-electron pathways. nih.gov The reactivity of sulfinates can be dramatically altered by switching between base-catalyzed and photo-initiated conditions, leading to either direct sulfone introduction or the generation of sulfonyl radicals. This divergent reactivity could be harnessed for the selective functionalization of heteroarenes and other substrates.

Asymmetric Synthesis Applications

The introduction of chirality is a critical aspect of modern drug discovery and development. The sulfinate moiety of sodium 3-methylisoxazole-4-sulfinate presents an opportunity for the development of novel chiral sulfur-containing compounds. Research in this area is likely to focus on the enantioselective synthesis of chiral sulfinate esters and their subsequent transformation into a diverse array of chiral sulfur pharmacophores. nih.gov

Methodologies for the asymmetric condensation of sulfinic acids to form chiral sulfinate esters could be adapted for sodium 3-methylisoxazole-4-sulfinate, enabling the late-stage diversification of complex molecules and the creation of novel drug analogues with unique stereochemistry. nih.gov

Incorporation into Complex Molecular Architectures

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. nih.govmdpi.com The functional group tolerance of reactions involving sulfinates suggests that sodium 3-methylisoxazole-4-sulfinate could be a valuable building block for the synthesis of complex, biologically active molecules.

Future work will likely involve the incorporation of the 3-methylisoxazole-4-sulfonyl moiety into larger, more intricate molecular frameworks. This could be achieved through various synthetic strategies, including:

Cross-coupling reactions: Utilizing the sulfinate as a coupling partner in palladium-catalyzed or other transition-metal-catalyzed reactions.

Multicomponent reactions: Developing one-pot procedures that combine sodium 3-methylisoxazole-4-sulfinate with other reactants to rapidly build molecular complexity. rsc.org

[3+2] Cycloaddition reactions: A common method for isoxazoline (B3343090) synthesis that can be adapted to create highly functionalized structures. nih.gov

Advanced Mechanistic Elucidation through in situ Spectroscopy

A deeper understanding of the reaction mechanisms governing the transformations of sodium 3-methylisoxazole-4-sulfinate is crucial for optimizing existing reactions and discovering new ones. The use of advanced analytical techniques, particularly in situ spectroscopy, will be instrumental in this endeavor.

By monitoring reactions in real-time, researchers can gain insights into:

The formation of transient intermediates: Identifying fleeting species such as sulfonyl radicals or other reactive intermediates. nih.gov

The kinetics of competing reaction pathways: Understanding the factors that control the selectivity of a reaction.

The role of catalysts and additives: Elucidating how different components of a reaction mixture influence the outcome.

Theoretical studies, such as those examining the photochemical transformation of isoxazoles, can also provide valuable mechanistic insights. nih.gov

Design of Related Sulfinate Derivatives with Tuned Reactivity

The electronic and steric properties of the isoxazole ring can be modified by introducing different substituents. This provides an opportunity to design a library of related sulfinate derivatives with fine-tuned reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the isoxazole ring could influence the nucleophilicity or electrophilicity of the sulfinate moiety.

Future research in this area will likely focus on:

Systematic modification of the isoxazole core: Synthesizing a range of derivatives with varying substituents at different positions on the ring.

Correlating structure with reactivity: Establishing quantitative structure-activity relationships to guide the design of new reagents.

Developing reagents for specific applications: Tailoring the reactivity of the sulfinate for particular synthetic transformations, such as selective C-H sulfonylation. rsc.org The acidity of the reaction media can also be regulated to control the outcome of reactions. acs.org

Q & A

Q. What are the optimal synthetic routes for Sodium 3-Methylisoxazole-4-Sulfinate, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonation of 3-methylisoxazole derivatives followed by sodium salt formation. A validated approach includes refluxing intermediates (e.g., 3-methylisoxazole) with sulfonating agents like sulfur trioxide, followed by neutralization with sodium hydroxide. Purity validation requires HPLC (using ion-pair chromatography for sulfonate detection) and 1H/13C NMR to confirm structural integrity . For quality control, USP-grade reagents and protocols (e.g., USP 35–NF 30 guidelines) should be followed to minimize impurities .

Q. How can researchers characterize the stability of Sodium 3-Methylisoxazole-4-Sulfinate under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic analysis via UV-Vis spectroscopy (to detect sulfinate decomposition) and ion chromatography (to monitor sulfate byproducts). Sodium salts are hygroscopic, so storage in desiccators with anhydrous sodium sulfate is recommended .

Q. What analytical techniques are critical for quantifying Sodium 3-Methylisoxazole-4-Sulfinate in complex matrices (e.g., biological samples)?

Methodological Answer: LC-MS/MS with a C18 column and negative ion mode is optimal for detection. Calibration curves should use deuterated internal standards to correct for matrix effects. For biological samples, solid-phase extraction (SPE) with sulfonic acid cation-exchange resins improves recovery rates .

Advanced Research Questions

Q. How does Sodium 3-Methylisoxazole-4-Sulfinate interact with glutamate receptor subtypes, and what experimental models validate these interactions?

Methodological Answer: Isoxazole derivatives are known modulators of ionotropic glutamate receptors (e.g., AMPA receptors). Electrophysiological patch-clamp assays on HEK293 cells expressing cloned receptors can assess binding affinity. Competitive inhibition studies using radiolabeled ligands (e.g., [³H]AMPA) provide quantitative Ki values. Cross-validation with molecular docking (e.g., AutoDock Vina) identifies key binding residues .

Q. What strategies resolve contradictions in reported bioactivity data for Sodium 3-Methylisoxazole-4-Sulfinate across different cell lines?

Methodological Answer: Discrepancies often arise from cell-specific metabolic pathways. Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate variables. Combine transcriptomic profiling (RNA-seq) with metabolomic analysis (LC-HRMS) to identify enzymatic pathways (e.g., sulfotransferases) influencing compound efficacy. Dose-response curves should include EC50/IC50 comparisons across ≥3 independent replicates .

Q. How can Sodium 3-Methylisoxazole-4-Sulfinate be functionalized for material science applications (e.g., polymer crosslinking)?

Methodological Answer: The sulfinate group enables nucleophilic substitution reactions. For polymer modification, react with alkyl halides (e.g., benzyl bromide) under inert atmosphere (N₂) to form sulfone linkages. FTIR (S=O stretch at 1150–1120 cm⁻¹) and XPS (sulfur 2p peaks at ~168 eV) confirm covalent bonding. Solvent choice (e.g., DMF vs. THF) critically impacts reaction efficiency .

Q. What computational methods predict the degradation pathways of Sodium 3-Methylisoxazole-4-Sulfinate in environmental systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model hydrolysis and photolysis pathways. Key parameters include Gibbs free energy (ΔG) of intermediate states and frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation via HPLC-TOF-MS identifies degradation products (e.g., 3-methylisoxazole-4-sulfonic acid) .

Methodological Design Considerations

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeAnalytical Validation Method
Reaction pH8.5–9.5Potentiometric titration
Temperature60–70°CIn-situ FTIR monitoring
SolventAnhydrous DMSOKarl Fischer titration

Q. Table 2: Common Contradictions in Bioactivity Studies

Contradiction SourceResolution StrategyReference
Cell line variabilityUse isogenic models + multi-omics integration
Assay interferenceInternal standardization + SPE cleanup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.